

FPFT-2216: A Technical Guide to a Novel Molecular Glue Degradar

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Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B15608490

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Abstract

FPFT-2216 is a novel, small molecule molecular glue degrader that induces the degradation of multiple protein targets, demonstrating significant potential as a therapeutic agent in hematopoietic malignancies.[1][2][3] This compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and its neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation.[4][5][6] Key targets of **FPFT-2216** include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1 alpha (CK1 α), and Phosphodiesterase 6D (PDE6D).[7][8][9] The degradation of these proteins by **FPFT-2216** results in potent anti-proliferative effects in various cancer cell lines, particularly in lymphoma.[10][11] Mechanistically, the degradation of CK1 α by **FPFT-2216** leads to the activation of the p53 signaling pathway and the inhibition of the NF- κ B signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of **FPFT-2216**, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action

FPFT-2216 functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein.[12] In the case of **FPFT-2216**, it modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[8][13] By binding to CRBN, **FPFT-2216** creates a novel interface that allows for the recruitment of

neo-substrates, including IKZF1, IKZF3, CK1 α , and PDE6D.[\[7\]](#)[\[8\]](#) This induced proximity leads to the polyubiquitination of the target proteins, marking them for degradation by the 26S proteasome.[\[1\]](#)

The simultaneous degradation of these key proteins triggers a cascade of downstream anti-cancer effects. The degradation of the lymphoid transcription factors IKZF1 and IKZF3 is a validated therapeutic strategy in multiple myeloma.[\[4\]](#)[\[5\]](#) The degradation of CK1 α by **FPFT-2216** has been shown to activate the p53 tumor suppressor pathway and inhibit the pro-survival NF- κ B signaling pathway in lymphoma cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[14\]](#)

Quantitative Data

The anti-proliferative and degradation activities of **FPFT-2216** have been quantified across various cancer cell lines. The following tables summarize the key performance metrics for this novel molecular glue degrader.

Table 1: Anti-proliferative Activity of FPFT-2216 in Lymphoid Tumor Cell Lines

Cell Line	Tumor Type	p53 Status	IC50 (μ mol/L)
OCI-Ly3	Non-GCB DLBCL	WT	0.090
Z-138	MCL	MT	0.140
RS4;11	ALL	WT	0.351
Kasumi-10	-	-	0.093

Data sourced from a study on the anti-lymphoma activity of **FPFT-2216**.[\[10\]](#)

Table 2: Degradation Potency of FPFT-2216 in MOLT4 Cells

Target Protein	DC50 (nM)	Dmax (%)
PDE6D	~8	>50
IKZF1	<200	Not Specified
IKZF3	<200	Not Specified
CK1α	<200	Not Specified

DC50 and Dmax values are estimated from dose-response curves presented in the literature. [9][15][16] The DC50 for PDE6D was explicitly stated as achieving over 50% degradation at 8 nM.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **FPFT-2216**.

Cell Culture and Viability Assay

This protocol is for assessing the anti-proliferative effects of **FPFT-2216** on cancer cell lines.

- **Cell Culture:** Lymphoid tumor cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. [10]
- **Cell Seeding:** Cells are seeded in 96-well plates at an appropriate density.
- **Compound Treatment:** Cells are treated with a serial dilution of **FPFT-2216** or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for 3 days at 37°C. [10]
- **Viability Assessment:** Cell viability is determined using a WST-8 assay kit according to the manufacturer's instructions. Absorbance is measured at 450 nm using a microplate reader. [10]

- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Degradation

This protocol is used to visualize and quantify the degradation of target proteins.

- **Cell Treatment:** Cells are treated with various concentrations of **FPFT-2216** for a specified duration (e.g., 4, 6, or 24 hours).[\[10\]](#)[\[17\]](#) To confirm proteasome-dependent degradation, cells can be co-treated with a proteasome inhibitor like MG-132.[\[10\]](#)
- **Cell Lysis:** Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[10\]](#)
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1 α , p53, p21, etc.) and a loading control (e.g., GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.[\[18\]](#)
- **Quantification:** Band intensities are quantified using image analysis software (e.g., ImageJ), and target protein levels are normalized to the loading control.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery to directly assess the **FPFT-2216**-mediated ubiquitination of its target proteins.

- Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
 - E1 activating enzyme
 - E2 conjugating enzyme (e.g., UBE2D2)
 - Recombinant CRL4-CRBN E3 ligase complex
 - Recombinant target protein (e.g., CK1α)
 - Ubiquitin
 - ATP
 - **FPFT-2216** or DMSO control
- Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.
- Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.[\[1\]](#)

Ternary Complex Formation Assay (NanoBRET™)

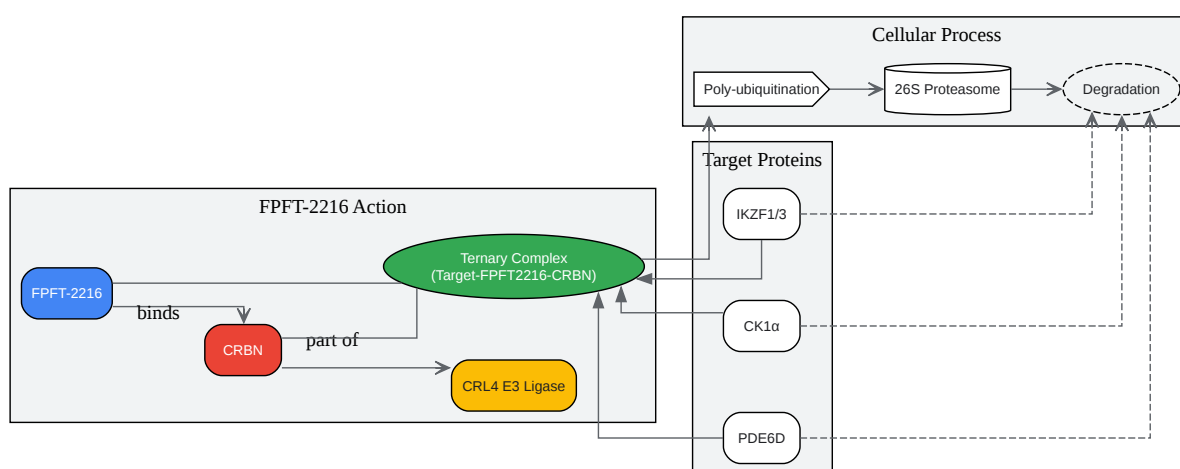
This live-cell assay measures the formation of the ternary complex (Target Protein:**FPFT-2216**:CRBN).[\[7\]](#)

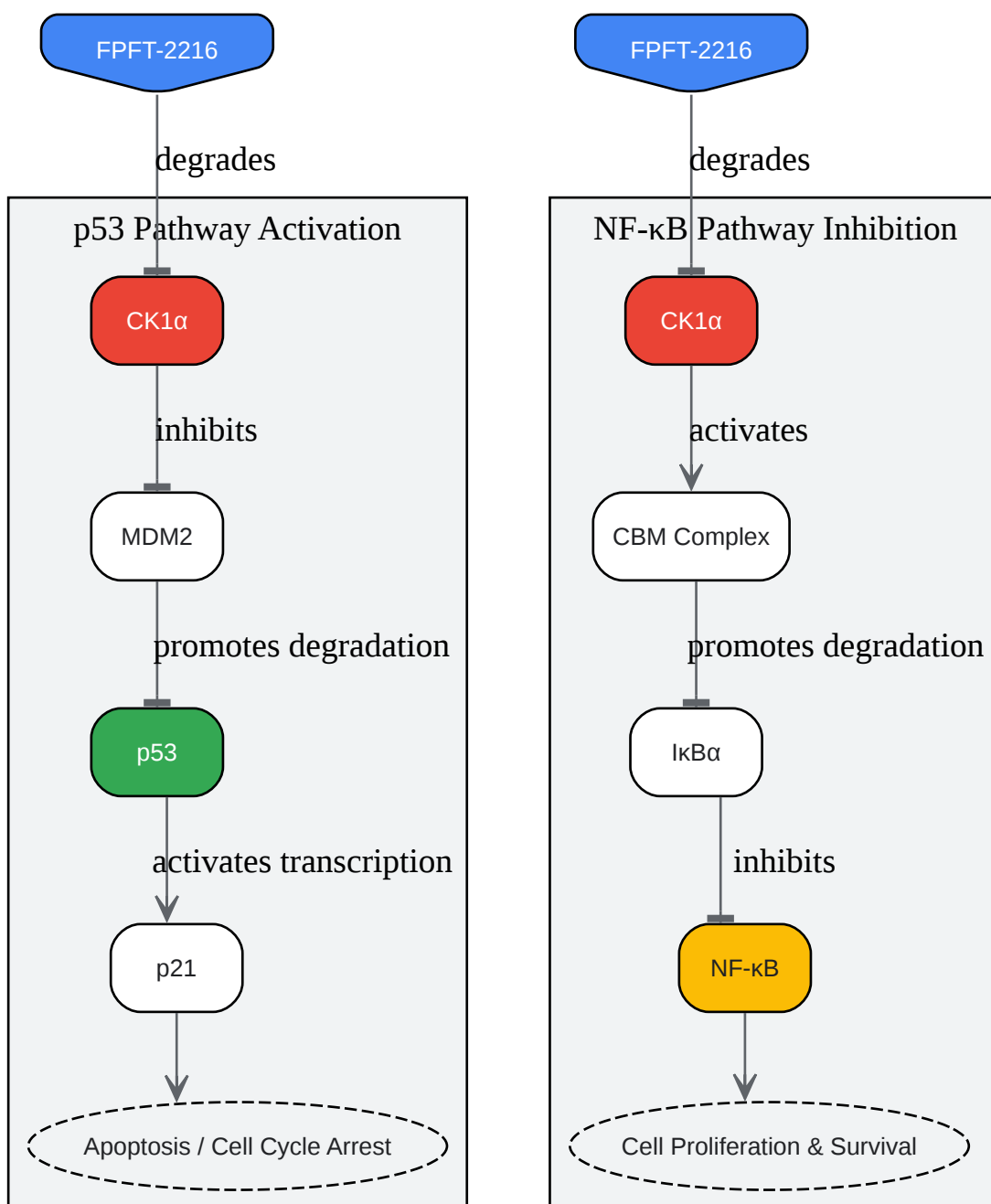
- Cell Transfection: Cells are co-transfected with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).

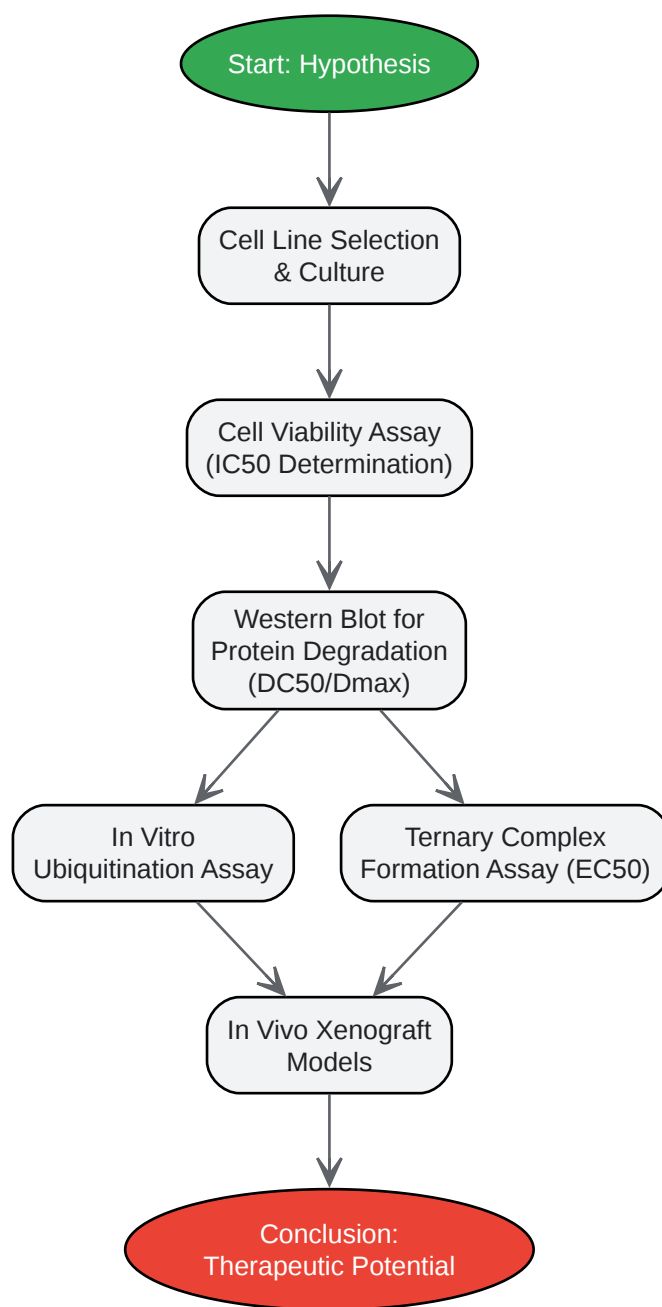
- HaloTag® Labeling: The transfected cells are treated with a fluorescent HaloTag® ligand.
- Compound Treatment: Cells are treated with varying concentrations of **FPFT-2216**.
- BRET Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths. An increase in the BRET signal indicates the formation of the ternary complex.
[\[5\]](#)
- Data Analysis: The BRET ratio is calculated, and the data is plotted to determine the EC50 for ternary complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **FPFT-2216** and a typical experimental workflow for its characterization.



[Click to download full resolution via product page](#)Caption: Mechanism of Action of **FPFT-2216**.[Click to download full resolution via product page](#)Caption: Downstream Signaling Pathways of **FPFT-2216**.



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Caption: Experimental Workflow for **FPFT-2216** Characterization.

Conclusion

FPFT-2216 represents a promising new molecular glue degrader with a multi-targeted degradation profile that leads to potent anti-cancer activity, particularly in lymphoid malignancies.^{[1][11]} Its ability to simultaneously degrade key cancer-driving proteins like

IKZF1/3 and CK1 α results in a dual mechanism of action involving the activation of the p53 pathway and inhibition of NF- κ B signaling.[1][2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization and advancement of **FPFT-2216** and other novel molecular glue degraders. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its therapeutic potential.

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